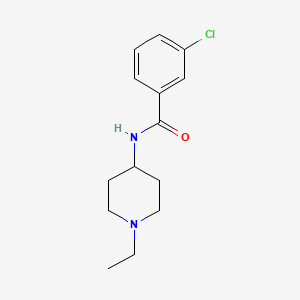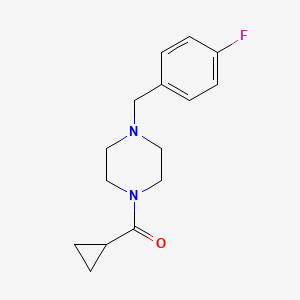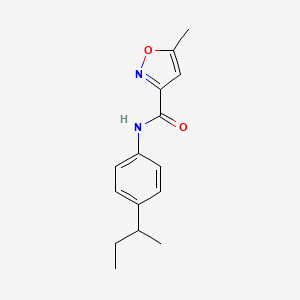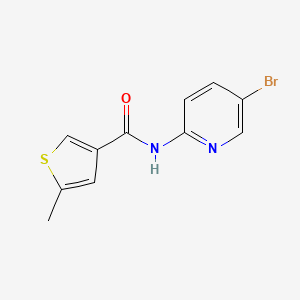![molecular formula C17H20N2O5S B4432356 2,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-3-furamide](/img/structure/B4432356.png)
2,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-3-furamide
Übersicht
Beschreibung
DMF is a synthetic compound that was first synthesized in the late 1990s. Since then, it has been studied extensively for its potential use in scientific research. DMF is a potent inhibitor of several enzymes and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
DMF's mechanism of action is not fully understood, but it is thought to work by inhibiting the activity of several enzymes, including histone deacetylases and DNA methyltransferases. By inhibiting these enzymes, DMF may be able to alter gene expression and cellular signaling pathways, leading to its observed effects on inflammation and other physiological processes.
Biochemical and physiological effects:
DMF has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, and has been studied for its potential use in the treatment of multiple sclerosis. DMF has also been shown to have anti-cancer effects, and has been studied for its potential use in the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMF is its potent inhibitory effects on several enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, DMF's effects on gene expression and cellular signaling pathways can be complex, making it difficult to interpret experimental results. Additionally, DMF's effects may be cell-type specific, further complicating its use in experiments.
Zukünftige Richtungen
There are several potential future directions for research on DMF. One area of interest is its potential use in the treatment of various types of cancer, as it has been shown to have anti-cancer effects in several preclinical studies. Additionally, further studies are needed to fully understand DMF's mechanism of action and its effects on gene expression and cellular signaling pathways. Finally, studies are needed to determine the safety and efficacy of DMF in humans, particularly in the context of its potential use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
DMF has been studied extensively for its potential use in scientific research. It has been shown to be a potent inhibitor of several enzymes, including histone deacetylases and DNA methyltransferases. DMF has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of multiple sclerosis.
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-(3-morpholin-4-ylsulfonylphenyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-12-10-16(13(2)24-12)17(20)18-14-4-3-5-15(11-14)25(21,22)19-6-8-23-9-7-19/h3-5,10-11H,6-9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWFQCDAUMWNGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-fluorobenzoyl)piperazine](/img/structure/B4432277.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B4432285.png)
![2-(4-bromophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B4432287.png)
![1-[2-(2-methylphenoxy)propanoyl]piperidine](/img/structure/B4432288.png)
![N-3-isoxazolyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4432292.png)
![2-chloro-6-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4432297.png)
![5-chloro-N-{4-[(methylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4432301.png)






![1-[(2,6-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4432362.png)